Hydroxyisovaleroyl carnitine

Catalog No.
S871190
CAS No.
99159-87-2
M.F
C12H23NO5
M. Wt
261.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxyisovaleroyl carnitine

CAS Number

99159-87-2

Product Name

Hydroxyisovaleroyl carnitine

IUPAC Name

(3R)-3-(3-hydroxy-3-methylbutanoyl)oxy-4-(trimethylazaniumyl)butanoate

Molecular Formula

C12H23NO5

Molecular Weight

261.31 g/mol

InChI

InChI=1S/C12H23NO5/c1-12(2,17)7-11(16)18-9(6-10(14)15)8-13(3,4)5/h9,17H,6-8H2,1-5H3/t9-/m1/s1

InChI Key

IGLHHSKNBDXCEY-SECBINFHSA-N

SMILES

CC(C)CC(=O)OC(CC(=O)[O-])(C[N+](C)(C)C)O

Synonyms

(2R)-3-Carboxy-2-(3-hydroxy-3-methyl-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium Inner Salt; (R)-3-Carboxy-2-(3-hydroxy-3-methyl-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium Inner Salt

Canonical SMILES

CC(C)(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O

Isomeric SMILES

CC(C)(CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O

Potential Therapeutic Effects

Some researchers are exploring the potential therapeutic effects of HVC in various conditions. These include:

  • Muscle disorders: Studies suggest HVC might improve muscle function in some muscle diseases by enhancing energy metabolism within muscle cells [].
  • Fatigue: Limited research indicates HVC could potentially reduce fatigue, although more studies are needed to confirm this effect [].
  • Neurological conditions: Early investigations suggest HVC might have neuroprotective properties, but further research is necessary to understand its potential role in neurological disorders [].

It's important to note that these are just potential applications, and more research is required to confirm the efficacy and safety of HVC for any specific condition.

Challenges in HVC Research

There are several challenges associated with researching HVC:

  • Limited research: As mentioned earlier, HVC is a relatively new area of study, and there's a lack of extensive clinical trials to determine its effectiveness.
  • Safety profile: More research is needed to establish the safety profile of HVC, particularly for long-term use.

Hydroxyisovaleroyl carnitine is an acyl carnitine derivative, classified within the broader category of organic compounds known as acyl carnitines. These compounds consist of a fatty acid linked to carnitine through an ester bond. Hydroxyisovaleroyl carnitine is particularly notable for its hydrophobic nature and is practically insoluble in water, which categorizes it as a fatty ester lipid molecule . This compound plays a significant role in metabolic processes, particularly in the catabolism of branched-chain amino acids, such as leucine.

  • Oxidation: The hydroxyl group can be oxidized to form a ketone.
  • Reduction: The ester bond may be reduced to yield the corresponding alcohol.
  • Substitution: Nucleophilic substitution reactions can occur at the ester bond.

Common reagents used in these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively. The conditions for these reactions typically require careful control to optimize yields and minimize by-products.

As an endogenous metabolite, hydroxyisovaleroyl carnitine is involved in various biological activities. It participates in cellular metabolism and signaling pathways, influencing gene expression and enzyme activity. Specifically, it plays a crucial role in the leucine catabolic pathway, which is essential for energy production and metabolic regulation . Its presence in biological fluids like plasma and urine can indicate metabolic disorders, particularly those related to amino acid metabolism.

The synthesis of hydroxyisovaleroyl carnitine typically involves the esterification of hydroxyisovaleric acid with L-carnitine. This reaction is often facilitated by dehydrating agents such as dicyclohexylcarbodiimide. The general steps for synthesizing hydroxyisovaleroyl carnitine are as follows:

  • Activation of Hydroxyisovaleric Acid: React hydroxyisovaleric acid with dicyclohexylcarbodiimide and N-hydroxysuccinimide to form an active ester intermediate.
  • Coupling with L-Carnitine: The active ester is then coupled with L-carnitine in the presence of dimethylaminopyridine as a catalyst.
  • Purification: The crude product is purified using column chromatography.
  • Hydrolysis: Hydrolyze the product to obtain hydroxyisovaleric acid and L-carnitine.
  • Acidification: The mixture is acidified to yield the final product.

Hydroxyisovaleroyl carnitine has several applications in both clinical and research settings:

  • Metabolic Profiling: It serves as a biomarker for metabolic disorders involving branched-chain amino acids.
  • Supplementation: Potential use in dietary supplements aimed at enhancing energy metabolism or addressing specific deficiencies related to amino acid metabolism.
  • Research Tool: Utilized in studies investigating metabolic pathways and enzyme interactions .

Research indicates that hydroxyisovaleroyl carnitine interacts with various biomolecules, influencing enzymatic activities and cellular functions. It has been observed to modulate gene expression related to energy metabolism and may play a role in cellular signaling pathways that regulate metabolic homeostasis. Further studies are needed to fully elucidate its mechanisms of action and potential therapeutic benefits.

Hydroxyisovaleroyl carnitine shares structural similarities with several other acyl carnitines, including:

CompoundDescription
3-Hydroxyisovaleryl-L-carnitineA non-deuterated form of hydroxyisovaleroyl carnitine, involved in similar metabolic pathways.
Glutaryl-L-carnitineAnother acyl carnitine involved in fatty acid metabolism, particularly in energy production from fats.
Propionyl-L-carnitineUsed therapeutically for cardiovascular diseases; it plays a role in energy metabolism similar to hydroxyisovaleroyl carnitine.

Uniqueness: Hydroxyisovaleroyl carnitine is distinguished by its specific involvement in the leucine catabolic pathway and its unique chemical structure, which allows it to serve as an endogenous metabolite indicative of certain metabolic conditions . Its hydrophobic properties also differentiate it from other more soluble acyl carnitines.

Enzymatic Synthesis via Carnitine Palmitoyltransferase System

The enzymatic synthesis of hydroxyisovaleroyl carnitine represents a critical detoxification mechanism within mitochondrial metabolism, primarily mediated through the carnitine palmitoyltransferase system [5] [6]. This process occurs when the normal leucine catabolic pathway becomes impaired, particularly during conditions of marginal biotin deficiency or reduced methylcrotonyl-coenzyme A carboxylase activity [21] [22].

The formation of hydroxyisovaleroyl carnitine involves the transfer of the 3-hydroxyisovaleryl moiety to carnitine, most likely catalyzed by carnitine palmitoyltransferase II [5] [21]. This enzymatic reaction serves as an alternative pathway when 3-hydroxyisovaleryl-coenzyme A accumulates due to disrupted leucine metabolism [3] [6]. The carnitine palmitoyltransferase II enzyme, located in the inner mitochondrial membrane, facilitates this transfer reaction as part of the cellular response to maintain coenzyme A homeostasis [17] [20].

Research has demonstrated that the carnitine palmitoyltransferase system operates through a bi-directional mechanism, where the enzyme can catalyze both the formation and breakdown of acylcarnitine esters [24] [27]. The catalytic mechanism involves a histidine residue that acts as a general base, activating either the hydroxyl group of carnitine or the thiol group of coenzyme A depending on the reaction direction [24] [45]. The active site contains a tunnel structure that accommodates both substrates on opposite sides of the catalytic histidine residue [24] [27].

Table 1: Key Enzymes in Hydroxyisovaleroyl Carnitine Biosynthesis

EnzymeFunctionLocationCofactor RequirementRegulation
Methylcrotonyl-coenzyme A carboxylaseCarboxylation of 3-methylcrotonyl-coenzyme AMitochondrial matrixBiotin, adenosine triphosphate, BicarbonateBiotin-dependent, allosteric regulation
Enoyl-coenzyme A hydrataseHydration of trans-2-enoyl-coenzyme AMitochondrial matrixWater, Glutamate residuesSubstrate availability
Carnitine palmitoyltransferase IITransfer of acyl groups from acylcarnitine to coenzyme AInner mitochondrial membraneCoenzyme AInhibition by malonyl-coenzyme A
Carnitine acetyltransferaseTransfer of acetyl groups between carnitine and coenzyme AMitochondrial matrixHistidine residueSubstrate concentration

The enzymatic specificity of carnitine palmitoyltransferase II extends beyond long-chain fatty acids to include branched-chain acyl-coenzyme A derivatives such as 3-hydroxyisovaleryl-coenzyme A [17] [46]. Structural analysis reveals that the enzyme contains a unique insertion of 30 residues that forms a hydrophobic surface patch, facilitating association with the inner mitochondrial membrane and enabling substrate channeling [17].

Role in Mitochondrial β-Oxidation of Branched-Chain Fatty Acids

Hydroxyisovaleroyl carnitine plays a specialized role in the mitochondrial β-oxidation pathway of branched-chain fatty acids, serving as an intermediary compound that facilitates the transport and metabolism of branched-chain acyl derivatives [8] [11]. Unlike traditional fatty acid β-oxidation, the metabolism of branched-chain compounds requires alternative pathways due to structural constraints imposed by methyl branching [11].

The mitochondrial β-oxidation of branched-chain fatty acids involves multiple enzymatic steps that differ from conventional straight-chain fatty acid oxidation [8] [9]. The presence of methyl branches at the β-carbon position prevents standard hydration reactions, necessitating alternative enzymatic mechanisms [11]. In this context, hydroxyisovaleroyl carnitine represents a product of the alternative pathway that bypasses the blocked β-oxidation route [14] [15].

Enoyl-coenzyme A hydratase, a key enzyme in fatty acid β-oxidation, catalyzes the hydration of double bonds between the second and third carbons of trans-enoyl-coenzyme A substrates [14] [15]. This enzyme demonstrates broad substrate specificity, accommodating acyl chains of varying lengths from C4 to C16, though catalytic efficiency decreases with increasing chain length [15]. The enzyme operates through a mechanism involving two glutamate residues that position a water molecule for syn addition across the double bond [14] [15].

Research findings indicate that the enzyme maintains hexameric structure in both rat and human forms, contributing to its high catalytic efficiency [14]. The reaction mechanism proceeds through formation of a tetrahedral intermediate stabilized by interactions with carnitine and serine residues [15] [27]. This structural organization enables the enzyme to process both conventional fatty acids and branched-chain derivatives with similar efficiency [14] [18].

The integration of hydroxyisovaleroyl carnitine into mitochondrial β-oxidation pathways demonstrates the metabolic flexibility required for processing diverse lipid substrates [8] [18]. When conventional β-oxidation pathways become saturated or impaired, the carnitine-mediated transport system provides an alternative route for metabolic flux [44] [46].

Interconnection with Leucine Catabolic Pathway

The formation of hydroxyisovaleroyl carnitine is intimately connected to the leucine catabolic pathway, representing a critical branch point in branched-chain amino acid metabolism [10] [13]. This interconnection becomes particularly significant during conditions where the primary leucine degradation pathway experiences metabolic bottlenecks or enzymatic deficiencies [33] [35].

Leucine catabolism proceeds through a well-characterized series of enzymatic reactions beginning with transamination to form the corresponding α-keto acid [38] [40]. The branched-chain α-keto acid dehydrogenase complex catalyzes the rate-limiting step, producing isovaleryl-coenzyme A as the primary product [40]. Subsequent reactions involve methylcrotonyl-coenzyme A carboxylase, a biotin-dependent enzyme that catalyzes the conversion of 3-methylcrotonyl-coenzyme A to 3-methylglutaconyl-coenzyme A [10] [13].

When methylcrotonyl-coenzyme A carboxylase activity becomes reduced due to biotin deficiency or genetic mutations, alternative metabolic pathways become activated [3] [5]. Under these conditions, 3-methylcrotonyl-coenzyme A accumulates and undergoes conversion to 3-hydroxyisovaleryl-coenzyme A through the action of enoyl-coenzyme A hydratase [3] [6]. This alternative pathway represents a metabolic adaptation that prevents the toxic accumulation of methylcrotonyl-coenzyme A [22] [25].

Table 2: Leucine Catabolic Pathway and Hydroxyisovaleroyl Carnitine Formation

StepSubstrateProductEnzymePathway Type
1Leucine3-Methylcrotonyl-coenzyme ABranched-chain aminotransferase + BCKDHNormal leucine catabolism
23-Methylcrotonyl-coenzyme A3-Methylglutaconyl-coenzyme AMethylcrotonyl-coenzyme A carboxylaseBiotin-dependent step
33-Methylglutaconyl-coenzyme A3-Hydroxy-3-methylglutaryl-coenzyme A3-Methylglutaconyl-coenzyme A hydrataseHydration
43-Hydroxy-3-methylglutaryl-coenzyme AAcetoacetate + Acetyl-coenzyme AHMG-coenzyme A lyaseCleavage
53-Hydroxyisovaleryl-coenzyme A3-Hydroxyisovaleroyl carnitineCarnitine palmitoyltransferase IIDetoxification pathway
63-Hydroxyisovaleroyl carnitineMitochondrial exportCarnitine acyl-carnitine carrierTransport mechanism

The enzymatic conversion of 3-hydroxyisovaleryl-coenzyme A to hydroxyisovaleroyl carnitine serves multiple physiological functions [5] [21]. This reaction helps maintain the esterified coenzyme A to free coenzyme A ratio within acceptable limits, preventing mitochondrial toxicity associated with coenzyme A sequestration [3] [6]. Additionally, the formation of the carnitine ester enables transport across mitochondrial membranes, facilitating cellular excretion of this metabolic byproduct [21] [22].

Clinical research has established that plasma concentrations of 3-hydroxyisovaleryl carnitine serve as sensitive biomarkers for leucine metabolic disorders and biotin deficiency states [5] [21]. Studies demonstrate that individuals with methylcrotonyl-coenzyme A carboxylase deficiency exhibit significantly elevated levels of this compound in both plasma and urine [33] [37]. The measurement of hydroxyisovaleroyl carnitine has become a standard component of newborn screening programs for organic acidurias [25] [36].

Regulatory Mechanisms Involving Biotin-Dependent Carboxylases

The regulatory mechanisms governing hydroxyisovaleroyl carnitine formation are closely linked to the control of biotin-dependent carboxylases, particularly methylcrotonyl-coenzyme A carboxylase [13] [16]. These regulatory systems operate at multiple levels, including transcriptional control, post-translational modification, and allosteric regulation [19] [28].

Biotin-dependent carboxylases share common structural features and regulatory mechanisms despite their diverse metabolic functions [13] [28]. All members of this enzyme family require biotin as a prosthetic group, which must be covalently attached to the apoenzyme by holocarboxylase synthetase [16] [31]. This biotinylation reaction represents a critical regulatory checkpoint that determines enzyme activity and metabolic flux through biotin-dependent pathways [16] [29].

The regulation of methylcrotonyl-coenzyme A carboxylase involves both biotin availability and allosteric effectors [13] [19]. Research has demonstrated that the enzyme exhibits cooperative binding kinetics with respect to adenosine triphosphate, indicating allosteric regulation similar to other biotin-dependent carboxylases [39]. The enzyme structure consists of biotin carboxylase and carboxyltransferase domains connected by a biotin carboxyl carrier protein domain that undergoes conformational changes during catalysis [13] [28].

Holocarboxylase synthetase activity itself is subject to regulation by biotin availability and cellular energy status [16] [31]. Studies have shown that biotin deficiency leads to reduced holocarboxylase synthetase expression and decreased biotinylation of target carboxylases [16]. This regulatory cascade amplifies the effects of biotin deficiency, leading to coordinate reduction in multiple carboxylase activities [31].

The transcriptional regulation of biotin-dependent carboxylases involves complex signaling pathways that respond to nutritional and metabolic cues [16] [32]. Research has identified a biotin-responsive regulatory cascade involving holocarboxylase synthetase, guanylate cyclase, and cyclic guanosine monophosphate-dependent protein kinase [16]. This pathway enables cells to coordinate carboxylase expression with biotin availability, ensuring optimal metabolic function under varying nutritional conditions [32].

Post-translational modifications also play important roles in carboxylase regulation [18] [30]. Studies have revealed that acetylation of enoyl-coenzyme A hydratase-1 at lysine 101 impairs enzyme activity by reducing substrate binding affinity and promoting protein degradation [18]. The sirtuin 3 deacetylase counteracts this modification, providing a mechanism for nutrient-responsive regulation of fatty acid and branched-chain amino acid oxidation [18] [32].

The allosteric regulation of biotin-dependent carboxylases demonstrates sophisticated control mechanisms that integrate multiple metabolic signals [19] [39]. Pyruvate carboxylase, a representative member of this enzyme family, exhibits strong allosteric activation by acetyl-coenzyme A [19] [39]. Structural studies reveal that acetyl-coenzyme A binding induces conformational changes that optimize the positioning of biotin and catalytic residues, enhancing both carboxylation efficiency and preventing abortive decarboxylation reactions [39].

Tandem mass spectrometry has emerged as the gold standard for hydroxyisovaleroyl carnitine detection and quantification due to its exceptional specificity and sensitivity. The methodology relies on electrospray ionization in positive ion mode, generating protonated molecular ions that undergo collision-induced dissociation to produce characteristic fragment ions [1] [2] [3].

The primary analytical approach utilizes a specific mass transition of 262.2 → 85.0 mass-to-charge ratio, where the precursor ion at 262.2 represents the protonated molecular ion of hydroxyisovaleroyl carnitine, and the product ion at 85.0 corresponds to the trimethylammonio fragment common to all acylcarnitines [3] [4]. This fragmentation pattern results from the systematic loss of the acyl chain, butyl groups, and other molecular components during collision-induced dissociation [3].

Flow injection analysis tandem mass spectrometry (FIA-MS/MS) represents the most widely implemented clinical methodology for routine screening applications. This approach involves direct injection of derivatized samples without chromatographic separation, enabling high-throughput analysis with run times typically ranging from 2 to 5 minutes [5] [4]. The method employs butyl ester derivatization to enhance ionization efficiency and improve analytical sensitivity, particularly for plasma and dried blood spot specimens [4] [6].

Multiple reaction monitoring (MRM) mode provides optimal selectivity and sensitivity for hydroxyisovaleroyl carnitine quantification. The technique monitors specific precursor-to-product ion transitions while excluding interfering matrix components, thereby minimizing background noise and improving signal-to-noise ratios [7]. Optimized collision energies typically range from 33 to 35 electronvolts, with declustering potentials of approximately 71 electronvolts [2].

Stable isotope dilution methodology using deuterated internal standards ensures accurate quantification across the analytical range. The deuterated analog (D3-3-hydroxyisovalerylcarnitine) with mass transition 265.3 → 85.0 serves as an ideal internal standard, providing identical extraction and ionization characteristics while enabling compensation for matrix effects and analytical variations [2] [5].

Liquid Chromatography-Mass Spectrometry (LC-MS) Optimization

Liquid chromatography-mass spectrometry methods offer superior specificity compared to direct injection approaches by providing chromatographic separation of isomeric acylcarnitine species. The optimization of LC-MS conditions requires careful consideration of column selection, mobile phase composition, gradient programming, and detection parameters to achieve optimal analytical performance [8] [9] [10].

Reversed-phase chromatography using C18 columns represents the most commonly employed separation mechanism for hydroxyisovaleroyl carnitine analysis. The Agilent Zorbax Eclipse XDB-C18 column (150 × 4.6 millimeters, 5 micrometers particle size) has demonstrated excellent performance with isocratic elution using 60:40 volume ratio of 0.1% trifluoroacetic acid in water and 0.1% trifluoroacetic acid in methanol [2]. Column temperature optimization at 30 degrees Celsius enhances peak shape and separation efficiency [2].

Mixed-mode chromatography provides an alternative approach that combines hydrophilic interaction, ion exchange, and reversed-phase retention mechanisms. This methodology enables separation of underivatized acylcarnitines without requiring chemical derivatization, thereby reducing sample preparation time and eliminating potential artifacts associated with acidic derivatization conditions [8] [9]. The technique achieves chromatographic separation in approximately 22 minutes while maintaining excellent specificity for isomeric differentiation [8].

Hydrophilic interaction liquid chromatography (HILIC) offers distinct advantages for polar acylcarnitine analysis by providing strong retention of hydrophilic compounds and improved desolvation during electrospray ionization. The methodology eliminates the need for derivatization while achieving superior sensitivity compared to reversed-phase approaches [11]. HILIC separations typically employ acetonitrile-water mobile phases with gradient elution, resulting in retention factors of approximately 3.0 for carnitine compounds [11].

Mobile phase optimization focuses on achieving optimal peak shape, retention, and ionization efficiency. Formic acid concentrations of 0.1% in both aqueous and organic phases provide suitable protonation while minimizing ion suppression effects [3] [12]. The addition of ion-pairing reagents such as heptafluorobutyric acid at low concentrations (0.005%) enhances chromatographic separation of acylcarnitines while avoiding excessive ion suppression associated with stronger acids [3].

Gradient programming optimization involves systematic evaluation of initial conditions, gradient slope, and equilibration time to achieve baseline separation of target analytes. Linear gradients from 2% to 100% acetonitrile over 36 minutes provide comprehensive elution of acylcarnitine species while maintaining adequate peak resolution [12]. Flow rate optimization between 0.5 and 1.0 milliliters per minute balances separation efficiency with analysis time [2] [12].

Challenges in Isomeric Differentiation from C5-OH Acylcarnitines

The differentiation of hydroxyisovaleroyl carnitine from other C5-OH acylcarnitine isomers presents significant analytical challenges due to their identical molecular masses and similar fragmentation patterns. These isomeric compounds include 3-hydroxyisovalerylcarnitine, 2-methyl-3-hydroxybutyrylcarnitine, and various other hydroxylated pentanoylcarnitine derivatives that share the same mass transition of 262.2 → 85.0 [13] [14] [15].

The primary challenge arises from the fact that these isomers cannot be distinguished by mass spectrometry alone, as they produce identical precursor ions and fragment in similar patterns during collision-induced dissociation. Flow injection analysis methods, while suitable for routine screening, lack the chromatographic resolution necessary to separate these compounds, potentially leading to misidentification or inappropriate clinical interpretation [14].

Chromatographic separation represents the most effective approach for isomeric differentiation, requiring optimization of stationary phase chemistry, mobile phase composition, and gradient conditions. High-performance liquid chromatography methods have successfully separated two C4, three C5, two C5:1, and four C5-OH acylcarnitine isomers using reversed-phase columns with appropriate mobile phase modifications [13]. The separation of 3-hydroxyisovalerylcarnitine from 2-methyl-3-hydroxybutyrylcarnitine typically requires retention time differences of 1-2 minutes to achieve baseline resolution [14].

Matrix effects and co-eluting compounds present additional challenges in isomeric differentiation. Biological matrices contain numerous endogenous compounds that may interfere with acylcarnitine analysis, particularly in regions of the chromatogram where multiple isomers elute. The use of stable isotope-labeled internal standards helps compensate for matrix effects but does not resolve issues related to chromatographic co-elution [3] [14].

The clinical significance of accurate isomeric differentiation cannot be overstated, as different C5-OH acylcarnitine isomers are associated with distinct metabolic disorders. 3-Hydroxyisovalerylcarnitine elevation indicates 3-methylcrotonyl-CoA carboxylase deficiency, multiple carboxylase deficiency, or 3-hydroxy-3-methylglutaryl-CoA lyase deficiency, while 2-methyl-3-hydroxybutyrylcarnitine elevation suggests beta-ketothiolase deficiency [16] [17]. Misidentification of these isomers can lead to incorrect diagnosis and inappropriate clinical management [14].

Reference ion ratio methodology has been developed to address some of these challenges by utilizing secondary fragmentation patterns that may differ between isomers. This approach involves monitoring additional product ions beyond the primary 85.0 fragment and calculating ratios that can help distinguish between isomeric species [14]. However, this methodology requires careful validation and standardization across different analytical platforms.

Reference Ranges in Plasma and Urine Matrices

The establishment of appropriate reference ranges for hydroxyisovaleroyl carnitine in plasma and urine matrices is essential for accurate clinical interpretation and diagnostic decision-making. Reference ranges vary significantly between analytical methods, population demographics, and specimen types, necessitating careful consideration of these factors during result interpretation [18] [19].

Plasma Reference Ranges

Plasma hydroxyisovaleroyl carnitine concentrations in healthy individuals typically range from 0.02 to 0.58 micromoles per liter, with significant variation observed between different analytical laboratories and population studies [18]. The Mashhad study of neonatal dried blood spots established reference ranges of 0.051 to 0.211 micromoles per liter, while Austrian laboratories reported ranges of 0.02 to 0.57 micromoles per liter [18]. German laboratory reference ranges span 0.08 to 0.47 micromoles per liter, and Tehran laboratory values range from 0.00 to 0.27 micromoles per liter [18].

Age-related variations in plasma hydroxyisovaleroyl carnitine concentrations have been documented, with neonates typically exhibiting different reference ranges compared to older children and adults. Gender-specific differences may also exist, with some studies reporting higher concentrations in males compared to females for certain acylcarnitine species [19] [18]. These demographic variations necessitate the establishment of age- and gender-specific reference ranges for optimal clinical utility.

The normal plasma concentration range for 3-hydroxyisovaleryl carnitine in healthy adults has been reported as 0 to 110 picomoles per milliliter (0 to 29 nanograms per milliliter), with this range serving as the basis for biomarker studies investigating marginal biotin deficiency [2] [20]. Elevated concentrations above this range may indicate metabolic disorders or nutritional deficiencies requiring further investigation.

Urine Reference Ranges

Urine hydroxyisovaleroyl carnitine concentrations are typically expressed relative to creatinine to account for variations in urine concentration. Mayo Clinic established a reference range of less than 2.93 millimoles per mole of creatinine for random urine specimens [21]. Normal adult urine concentrations have been reported as 0.42 micromoles per millimole of creatinine, with significant elevation observed in patients with multiple carboxylase deficiency (80.88 micromoles per millimole of creatinine) [22] [23].

The urine reference range varies considerably between healthy individuals and those with metabolic disorders. In children aged 1-13 years with multiple carboxylase deficiency, urine 3-hydroxyisovalerylcarnitine concentrations reach 80.88 micromoles per millimole of creatinine, representing a nearly 200-fold increase compared to normal adults [23]. Adults with 3-methylcrotonyl-CoA carboxylase deficiency show blood concentrations of 10,100 ± 4,800 micromoles per liter compared to normal adult concentrations of 0.51 micromoles per liter [23].

Dried Blood Spot Reference Ranges

Dried blood spot specimens used in newborn screening programs have established reference ranges that differ from plasma values due to the influence of hematocrit and sample preparation methodology. The European Research Network for Evaluation and Improvement of Screening, Diagnosis and Treatment of Inherited Disorders of Metabolism (ERNDIM) reported reference ranges with upper limits ranging from 0.05 to 0.8 micromoles per liter [24]. Saudi Arabian newborn screening programs utilize cutoff values of 0.8 micromoles per liter for diagnostic purposes [16].

Inter-Laboratory Variation

Significant inter-laboratory variation exists in reference ranges for hydroxyisovaleroyl carnitine, reflecting differences in analytical methodology, calibration standards, and population demographics. This variation underscores the importance of establishing laboratory-specific reference ranges and participating in external quality assurance programs to ensure analytical accuracy and clinical reliability [18]. Standardization efforts are ongoing to harmonize reference ranges across different analytical platforms and geographic regions.

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

261.15762283 g/mol

Monoisotopic Mass

261.15762283 g/mol

Heavy Atom Count

18

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]

Dates

Last modified: 04-14-2024

Explore Compound Types